![molecular formula C20H11Cl4N3O2 B14802314 N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)
N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,4-dichlorobenzylidene)-2-nitro-1,4-benzenediamine: is a synthetic organic compound characterized by the presence of two 2,4-dichlorobenzylidene groups attached to a 2-nitro-1,4-benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,4-dichlorobenzylidene)-2-nitro-1,4-benzenediamine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-nitro-1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-bis(2,4-dichlorobenzylidene)-2-nitro-1,4-benzenediamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-bis(2,4-dichlorobenzylidene)-2-nitro-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro group and the dichlorobenzylidene moieties contributes to its reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
- N,N’-bis(2,4-dichlorobenzylidene)ethylenediamine
- N,N’-bis(3,4-dichlorobenzylidene)ethylenediamine
- N,N’-bis(4-chlorobenzylidene)ethylenediamine
Uniqueness: N,N’-bis(2,4-dichlorobenzylidene)-2-nitro-1,4-benzenediamine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H11Cl4N3O2 |
|---|---|
Molecular Weight |
467.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C20H11Cl4N3O2/c21-14-3-1-12(17(23)7-14)10-25-16-5-6-19(20(9-16)27(28)29)26-11-13-2-4-15(22)8-18(13)24/h1-11H |
InChI Key |
DDGCJRBXOWRAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


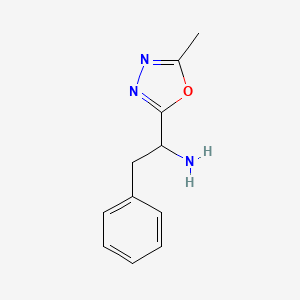
![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)
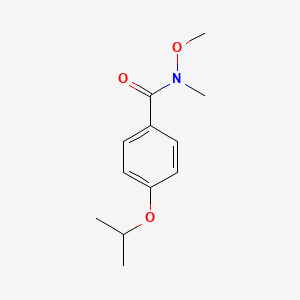

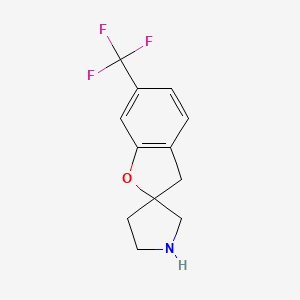
![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
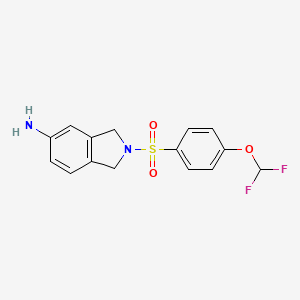
![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
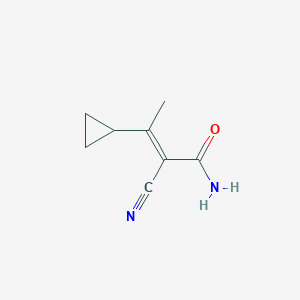
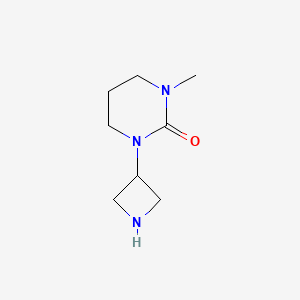
![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)
![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)
